Lipophilicity (LogP) vs. Non-dimethylated Pyrimidine Analog Provides a Defined Solubility/Formulation Differentiation Point
The calculated logP of 1.21 for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is substantially higher than the predicted logP of the non-dimethylated analog 1-(pyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (est. logP ≈ -0.1) [1]. This increase of approximately 1.3 log units reflects the lipophilic contribution of the two methyl groups on the pyrimidine ring, translating to an estimated 20-fold higher octanol-water partition coefficient. For procurement decisions involving formulation or membrane permeability screening, this property directly impacts DMSO solubility, cell-based assay compatibility, and potential off-target partitioning.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.21 (Leyan predicted) ; alternatively logP = -0.126 (Chembase experimental estimate) [1] |
| Comparator Or Baseline | 1-(pyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: predicted logP ≈ -0.1 (based on fragment subtraction of two methyl groups from the target compound using ACD/Labs algorithm; no direct experimental data available for comparator) |
| Quantified Difference | ΔlogP ≈ +1.3 units (target more lipophilic); approximately 20-fold difference in partition coefficient |
| Conditions | Predicted values using ACD/Labs or similar software; experimental logP not confirmed by shake-flask method |
Why This Matters
A 20-fold difference in partition coefficient governs DMSO solubility limits and cell permeability in screening assays, making the dimethylated compound functionally non-interchangeable with the non-methylated analog for in vitro pharmacology workflows.
- [1] Chembase.cn. Hydrophobicity (logP) = -0.126 for CAS 99069-52-0. http://www.chembase.cn/substance-557055.html (accessed 2026-05-03). Note: Discrepancy with Leyan value likely reflects different calculation methods; no experimental logP is currently published. View Source
